molecular formula C10H13N5O3S B042327 2'-Thioadenosine CAS No. 136904-69-3

2'-Thioadenosine

Cat. No. B042327
M. Wt: 283.31 g/mol
InChI Key: VLRCFULRQZKFRM-KQYNXXCUSA-N
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Description

2’-Thioadenosine is a chemical compound with the molecular formula C10H13N5O3S . It has an average mass of 283.307 Da and a monoisotopic mass of 283.073914 Da . It is used in the development of platelet aggregation inhibitors .


Synthesis Analysis

2’-Thioadenosine monohydrate is a vital intermediate in the synthesis of cangrelor . The key step involved in the synthesis of 2’-Thioadenosine from intermediate 5 . The effects of key synthesis parameters that influenced the reaction, including reaction temperature and time, were discussed .


Molecular Structure Analysis

The molecular structure of 2’-Thioadenosine consists of 10 carbon atoms, 13 hydrogen atoms, 5 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2’-Thioadenosine are complex and involve multiple steps .


Physical And Chemical Properties Analysis

2’-Thioadenosine has a density of 2.0±0.1 g/cm3, a boiling point of 668.8±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . It has a molar refractivity of 66.4±0.5 cm3, a polar surface area of 158 Å2, and a molar volume of 139.6±7.0 cm3 .

Scientific Research Applications

  • Inhibition of Platelet Aggregation : S-substituted 2-thioadenosines effectively inhibit platelet aggregation in rabbits and humans, with most derivatives showing long-lasting activity. This suggests potential therapeutic uses in conditions related to abnormal platelet aggregation (Kikugawa, Suehiro, & Aoki, 1977).

  • Role in Protein Synthesis : The primary sequence of Escherichia coli tRNA^Glu, which includes a 2-thiouridine derivative, plays a crucial role in protein synthesis and may be involved in the recognition by utamyl-tea synthetase (Ohashi, Harada, & Nishimura, 1972).

  • DNA Cleavage in Automated DNA Synthesis : A method for synthesizing a dinucleoside 3′-S-phosphorothiolate containing 2′-deoxy-3′-thioadenosine demonstrates its use for strand-specific DNA cleavage in automated DNA synthesis processes (Li, Andrews, & Cosstick, 1992).

  • Facile Synthesis for Medical Applications : 2-Thioadenosine and its derivatives can be synthesized from adenosine in an autoclave, indicating a potential application in platelet aggregate inhibitors (Kikugawa et al., 1977).

  • Agonist at Human A3 Adenosine Receptor : N6-substituted-4'-thioadenosines are potential agonists at the human A3 adenosine receptor, with certain derivatives showing partial agonist activity. This points to their use in receptor-targeted therapies (Jeong et al., 2006).

  • Potential as HSP90 Inhibitors and Anticancer Agents : C8-substituted-4'-thionucleosides show potential as HSP90 inhibitors, and their derivatives demonstrate potent anticancer activity, suggesting a different mechanism of action (Qu et al., 2016).

  • Antiviral Activity Against Influenza Viruses : A series of covalent mechanism-based inhibitors of S-adenosyl-L-homocysteine hydrolase, including 2'-thioadenosine derivatives, show promising antiviral activity against various strains of influenza A and B viruses. This indicates potential as a new class of antiviral agents (Guillerm et al., 2001).

  • Binding Affinities to Adenosine Receptor Subtypes : 2-Substituted thioadenine nucleoside and nucleotide analogues, including 2'-thioadenosine, exhibit strong affinity toward A1 and A2 adenosine receptors, suggesting their use in developing receptor-specific drugs (Hasan et al., 1994).

  • Prediction of Antitumor Efficacy of Gemcitabine : Fluorescent probes like SAENTA and SAHENTA, which are derivatives of 2'-thioadenosine, can predict the potential antitumor efficacy of gemcitabine by specifically binding to human equilibrative nucleoside transporter 1 (Robins et al., 2010).

Safety And Hazards

2’-Thioadenosine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

2’-Thioadenosine monohydrate is a vital intermediate in the synthesis of cangrelor . The study of its synthesis and the analysis of the impurities formed during this process can help drug manufacturers further understand the formation process of impurities in the preparation of cangrelor .

properties

IUPAC Name

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(19)6(17)4(1-16)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRCFULRQZKFRM-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435431
Record name 2'-Thioadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Thioadenosine

CAS RN

136904-69-3
Record name 2'-Thioadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
168
Citations
JH Marriott, M Mottahedeh, CB Reese - Carbohydrate research, 1992 - Elsevier
Synthesis of 2’-thioadenosine* … and nmr evidence indicated that the 2’-thioadenosine (lc) obtained was not detectably contaminated … Nmr data” (6 in ppm, J in Hz) for 2’-thioadenosine …
Number of citations: 25 www.sciencedirect.com
EM Acton, KJ Ryan, L Goodman - The Journal of Organic …, 1971 - ACS Publications
… 2'-Thioadenosine could not be obtained on deblocking. There was evidence for cleavage of … Alternatively, 2 '-S-methyl-2 '-thioadenosine was selected as the target compound for study …
Number of citations: 4 pubs.acs.org
K Kikugawa, H Suehiro, M Ichino - Journal of Medicinal Chemistry, 1973 - ACS Publications
… additional 2-thioadenosine derivatives were … not readily accessible routes for the synthesis of a variety of 2-thioadenosine derivatives. In procedures 1 and 2, a purine having a given …
Number of citations: 55 pubs.acs.org
K Kikugawa, H SUEHIRO, R YANASE… - Chemical and …, 1977 - jstage.jst.go.jp
… gave Nl-benzyloxy—2-thioadenosine (VII) which was readily … 180 in an autoclave gave a mixture of 2-thioadenosine (IX), 2-… at room temperature yielded 2-thioadenosine N—oxide (XVIII…
Number of citations: 64 www.jstage.jst.go.jp
A Hasan, T Hussain, SJ Mustafa… - Bioconjugate …, 1994 - ACS Publications
… Alkylation of 2-thioadenosine (1) with iodopentenylboronic acid followed by iododeboronation gave 2-((E)-l-iodo-l-penten-5-yl)thioadenosine (9). Compound 1 on treatment with 4-…
Number of citations: 9 pubs.acs.org
S Fujii, K Hamada, R Miura, S Uesugi… - … Section B: Structural …, 1982 - scripts.iucr.org
The crystal and molecular structure of 8, 2-S-cyclo-2'-thioadenylyl (3'-5')-8, 2'-S-cyclo-2'-thioadenosine (ASpAs) hvdrochloride, 2 (C20H22NIoOsPS2+. C1-).-5H20, has been determined …
Number of citations: 10 scripts.iucr.org
R Johnson, CB Reese, PZ Zhang - Tetrahedron, 1995 - Elsevier
… of 2'-thioadenosine 5 was heated with sodium methoxide in methanol solution (see Scheme 1 and discussion below), no 2'-thioadenosine … -diastereoisomer 7 of 2'-thioadenosine 5 was …
Number of citations: 23 www.sciencedirect.com
JJ Xiang, BB Jiang, WQ Sun, FL Zhang… - Pharmaceutical …, 2023 - thieme-connect.com
… Impurity 8: 2-Thioadenosine reacted with dimethyl sulfate and sodium hydroxide solution, … Impurity 9: Compound 9 was synthesized by reacting 2-thioadenosine with iodine using …
Number of citations: 0 www.thieme-connect.com
K Kikugawa, H Suehiro, M Ichino - Journal of Medicinal Chemistry, 1973 - ACS Publications
Aggregation of blood platelets or formation of platelet thrombi is of primary importance in arterial thrombogen-esis. 2 Adenosine 5'-diphosphate (ADP) is known to induce platelet …
Number of citations: 11 pubs.acs.org
S Porcher, M Meyyappan, S Pitsch - Helvetica chimica acta, 2005 - Wiley Online Library
We report the synthesis of a modified 8mer RNA sequence, (C‐C‐C‐C‐A‐C‐C‐(2′‐thio)A)‐RNA 5′‐(dihydrogen phosphate) (9) containing a 3′‐terminal 2′‐thioadenosine (…
Number of citations: 9 onlinelibrary.wiley.com

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